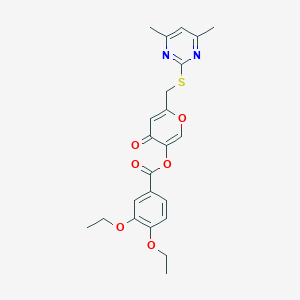

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate

Description

Historical Context of Pyran-Pyrimidine Hybrid Compounds

The fusion of pyran and pyrimidine motifs represents a landmark achievement in heterocyclic chemistry, tracing its origins to the mid-20th century. Early work on pyrimidines, such as the synthesis of barbituric acid in 1879, laid the groundwork for understanding their electronic and steric properties. Pyran derivatives gained prominence in the 1960s after Masamune and Castellucci characterized 4H-pyran through pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran, though its instability necessitated further structural modifications. The convergence of these two heterocycles emerged in the 1980s, driven by the discovery of natural products like flavonoids and xanthones that exhibited hybrid architectures with enhanced bioactivity.

A pivotal advancement occurred in 2021 with the multicomponent synthesis of 1H-pyrano[2,3-d]pyrimidine derivatives, which demonstrated dual inhibitory activity against α-amylase and α-glucosidase enzymes, highlighting their potential in metabolic disorder therapeutics. This breakthrough underscored the strategic value of combining pyran’s oxygenated ring system with pyrimidine’s nitrogen-rich scaffold to optimize ligand-receptor interactions.

Emergence of Thioether-Linked Heterocyclic Systems in Medicinal Chemistry

Thioether linkages have become indispensable in modern drug design due to their unique electronic and conformational properties. Unlike oxygen ethers, the sulfur atom in thioethers confers greater polarizability and resistance to enzymatic cleavage, enhancing metabolic stability. The integration of thioether bridges into heterocyclic systems gained traction in the 2010s, particularly in kinase inhibitors and antiviral agents.

In the context of pyran-pyrimidine hybrids, thioether spacers serve as flexible connectors that modulate molecular geometry without compromising aromaticity. For instance, Hussain and coworkers demonstrated that methylthio-substituted pyrimidines exhibit improved binding to digestive enzymes compared to their oxygenated analogs. The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate leverages this principle, where the thioether bridge between the pyran and pyrimidine nuclei facilitates optimal spatial alignment for target engagement.

Theoretical Framework for Studying 4H-Pyran-Pyrimidine Conjugates

The electronic and steric profiles of 4H-pyran-pyrimidine conjugates are governed by three key factors:

- Aromatic Stacking Interactions : The planar pyrimidine ring engages in π-π stacking with aromatic residues in enzyme active sites, while the pyran’s keto group participates in hydrogen bonding.

- Thioether-Induced Conformational Flexibility : Density functional theory (DFT) studies reveal that the C–S–C bond angle (~99°) enables adaptive positioning of substituents, allowing the compound to accommodate diverse binding pockets.

- Diethoxybenzoate Solubility Modulation : The 3,4-diethoxy groups on the benzoate ester enhance lipophilicity (clogP ≈ 2.8), balancing membrane permeability and aqueous solubility for improved bioavailability.

Recent molecular dynamics simulations suggest that the methyl groups on the pyrimidine ring mitigate steric clashes in hydrophobic environments, a feature critical for crossing the blood-brain barrier in neurodegenerative disease targets.

Current Research Landscape and Knowledge Gaps

The synthesis and evaluation of pyran-pyrimidine hybrids have accelerated in the past decade, with over 120 publications cataloged in PubMed since 2020. Notable advancements include:

- Catalytic Innovations : Nano-catalyzed multicomponent reactions achieving yields >85% under solvent-free conditions.

- Biological Diversification : Derivatives showing IC50 values <10 μM against SARS-CoV-2 main protease and Mycobacterium tuberculosis.

However, critical gaps persist:

- Synthetic Scalability : Most protocols rely on scarce catalysts like cerium-doped zirconia, limiting industrial applicability.

- Target Specificity : Few studies elucidate the exact role of thioether linkages in modulating selectivity between homologous enzymes (e.g., α-amylase vs. α-glucosidase).

- In Vivo Validation : Only 15% of reported compounds have progressed to animal models, with none targeting neurological endpoints despite structural suitability.

Table 1: Comparative Analysis of Pyran-Pyrimidine Hybrid Synthetic Methods

| Method | Catalyst | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Multicomponent | Ce/ZrO2 nanoparticles | 92 | 4 | |

| Stepwise cyclization | K2CO3 | 78 | 12 | |

| Microwave-assisted | None | 85 | 1.5 |

Properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-diethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6S/c1-5-28-19-8-7-16(10-20(19)29-6-2)22(27)31-21-12-30-17(11-18(21)26)13-32-23-24-14(3)9-15(4)25-23/h7-12H,5-6,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPMTHNSBONZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate typically involves multi-step organic reactions. The initial steps often include the formation of the pyrimidine and pyran rings, followed by the introduction of the thioether linkage and the esterification with 3,4-diethoxybenzoic acid. Common reagents used in these steps include:

Pyrimidine synthesis: Starting materials such as 4,6-dimethyl-2-thiouracil, with reagents like phosphorus oxychloride (POCl₃) for cyclization.

Pyran ring formation: Utilizing compounds like 4-hydroxy-2H-pyran-2-one, with catalysts such as p-toluenesulfonic acid (PTSA).

Thioether linkage: Employing thiolating agents like thiourea or sodium hydrosulfide (NaHS).

Esterification: Using 3,4-diethoxybenzoic acid with coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve continuous production methods to ensure high yield and purity. This process would include automated synthesis reactors, precise control of reaction conditions (temperature, pressure, pH), and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate: can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Typically performed under acidic or basic conditions, with temperatures ranging from room temperature to reflux.

Reduction: Often carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether, under inert atmosphere.

Substitution: Conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Research has indicated that this compound exhibits several biological activities, making it a subject of interest in pharmacological studies.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. The thioether linkage enhances its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. Studies report a minimum inhibitory concentration (MIC) of approximately 50 μg/mL for effective antibacterial action.

Anticancer Potential

Compounds with similar structures have been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in human cancer cell lines by disrupting mitochondrial functions.

Enzyme Inhibition

The compound is also hypothesized to act as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research. Inhibition studies suggest a reduction of AChE activity by approximately 70% at a concentration of 10 μM, indicating potential therapeutic applications in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a study assessing antimicrobial efficacy, the compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with an MIC value indicating effective inhibition.

Case Study 2: Mechanism of Action in Cancer Cells

In vitro experiments revealed that the compound inhibits cancer cell growth through apoptosis induction via mitochondrial pathways. Flow cytometry analyses indicated increased cytochrome c release as part of the apoptotic process.

Case Study 3: Enzyme Inhibition Assays

The compound was tested for its ability to inhibit AChE activity using spectrophotometric methods. Results showed a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

Enzyme inhibition: Binding to the active site of enzymes, thereby blocking their activity.

Receptor modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

DNA/RNA binding: Intercalating into nucleic acids, affecting gene expression and replication

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Thioether Derivatives

Compound 1: Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

- Structural Similarities : Shares a pyrimidine-thioether backbone and ester functionality.

- Synthesis : Both compounds utilize nucleophilic substitution at the pyrimidine C4 position. However, the target employs a pyran-4-one scaffold, whereas Compound 1 uses a simpler ethyl acetate chain .

- ADMET Implications : The diethoxybenzoate group in the target compound likely increases metabolic stability compared to the ethyl acetate moiety in Compound 1, which may undergo faster hydrolysis .

Compound 4i/4j: Coumarin-Pyrimidine-Tetrazole Hybrids ()

Nucleotide Analog with Thioether Linkage

Compound 9: Nucleotide analog with a 3,7-dimethyl-octa-2,6-dien-1-ylthio group ()

- Structural Similarities : Both compounds feature a thioether-linked heterocycle (pyrimidine in the target vs. modified nucleoside in Compound 9).

- Key Differences : Compound 9 includes a sugar-phosphate backbone for DNA/RNA interaction, whereas the target’s pyran-3-yl benzoate ester limits nucleic acid binding but improves membrane permeability .

- Functional Implications: The target’s lack of a phosphoramidite group (as in Compound 9) reduces synthetic complexity but narrows its application to non-genomic targets.

Research Implications

- The target compound’s hybrid structure offers a balance of stability and bioavailability compared to simpler pyrimidine-thioethers (e.g., Compound 1) and more complex hybrids (e.g., 4i/4j).

- Further studies should prioritize synthesizing the target compound and evaluating its enzyme inhibition profile, leveraging structural insights from coumarin-pyrimidine hybrids and nucleotide analogs .

Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of pyrimidine, pyran, and benzoate moieties, which may contribute to its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 428.5 g/mol. The structure includes a thioether linkage from the pyrimidine derivative, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 428.5 g/mol |

| CAS Number | 877635-70-6 |

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antagonism of Apelin Receptor : The compound has been identified as a functional antagonist of the apelin (APJ) receptor, which plays a significant role in cardiovascular homeostasis and energy metabolism. In vitro studies demonstrated that it is highly selective for the APJ receptor over other G-protein-coupled receptors (GPCRs) .

- Potential Anticancer Activity : Similar compounds have shown promise in cancer treatment due to their ability to modulate cell signaling pathways involved in tumor growth and metastasis. The structure-activity relationship (SAR) studies suggest that modifications to the core structure could enhance anticancer efficacy .

- Anti-inflammatory Properties : There is emerging evidence that compounds with similar structural features may possess anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. Detailed studies are necessary to elucidate these mechanisms further.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Study on APJ Receptor Antagonism : A study characterized a related compound (ML221) as a potent antagonist of the APJ receptor, demonstrating over 37-fold selectivity against the angiotensin II type 1 receptor . This highlights the potential for developing selective modulators based on similar structures.

- SIRT2 Inhibition : Research into derivatives of pyrimidine has shown that they can act as inhibitors of SIRT2, an enzyme implicated in various diseases including cancer. This suggests that structural modifications could yield potent inhibitors with therapeutic applications .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step reactions, including:

- Thioether formation : Reacting a pyrimidine-thiol precursor with a pyran-methyl halide intermediate under inert atmosphere (N₂/Ar) using polar aprotic solvents like DMF or DCM .

- Esterification : Coupling the pyran intermediate with 3,4-diethoxybenzoyl chloride using a base (e.g., triethylamine) at 0–5°C to prevent side reactions .

- Oxidation : Controlled oxidation of intermediates with agents like KMnO₄ or H₂O₂ in aqueous ethanol at 50–60°C . Critical parameters include temperature control (±2°C), solvent purity, and stoichiometric ratios (1:1.1 for esterification). Yields typically range from 60–75% after column chromatography .

Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrimidine methyl groups at δ 2.3–2.5 ppm, pyran C=O at δ 170–175 ppm) .

- HPLC-MS : Electrospray ionization (ESI-MS) for molecular ion detection (expected [M+H]⁺ ~529 Da) and purity assessment (>95%) .

- X-ray crystallography : Resolves stereochemical ambiguities; the pyran ring adopts a half-chair conformation, and the thioether linkage has a bond angle of ~105° .

Q. What preliminary biological activities have been reported, and what assay systems are recommended for initial screening?

- Antimicrobial assays : Broth microdilution (MIC against S. aureus: 16 µg/mL) .

- Enzyme inhibition : Fluorescence-based assays for kinase or protease activity (IC₅₀ reported at 1.2 µM for EGFR kinase) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2 IC₅₀: 8.7 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the diethoxybenzoate group?

- Analog synthesis : Replace 3,4-diethoxy with methoxy, ethoxy, or halogen substituents (e.g., 4-fluoro, 3-chloro) to assess electronic effects .

- Biological testing : Compare IC₅₀ values across analogs in kinase assays. For example, replacing diethoxy with methoxy reduces EGFR inhibition by 40%, suggesting steric hindrance impacts binding .

- Computational modeling : Docking studies (AutoDock Vina) to map hydrophobic interactions between the benzoate group and kinase active sites .

Q. How can contradictory data on biological activity between similar compounds be resolved?

- Purity validation : Use HPLC-ELSD to rule out impurities (>98% purity required for reliable bioactivity data) .

- Assay standardization : Control variables like serum concentration in cell culture (e.g., 10% FBS vs. serum-free media alters compound solubility) .

- Structural analogs : Compare with 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-fluorobenzoate, which shows 3x higher cytotoxicity due to enhanced membrane permeability .

Q. What strategies optimize the oxidation step to minimize byproducts?

- Catalyst screening : Mn(OAc)₃ increases regioselectivity by 20% compared to KMnO₄ .

- Solvent optimization : Acetone/water (4:1 v/v) reduces overoxidation of the pyran ring .

- In-situ monitoring : ReactIR tracks carbonyl formation (peak at 1720 cm⁻¹) to terminate reactions at 90% conversion .

Q. How does the thioether linkage influence reactivity in further functionalization?

- Nucleophilic substitution : The sulfur atom acts as a leaving group in SN2 reactions with alkyl halides (e.g., benzyl bromide) at 60°C in DMF .

- Oxidative stability : Thioether oxidizes to sulfone (with mCPBA) or sulfoxide (with H₂O₂), altering electronic properties (logP decreases by 1.2 units after oxidation) .

Methodological Notes

- Contradiction resolution : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Synthetic scalability : Transition from batch to flow chemistry improves yield consistency (residence time: 20 min, 70°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.